molecular formula C13H14O6 B2781471 [(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid CAS No. 135111-51-2

[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid

Cat. No.: B2781471
CAS No.: 135111-51-2
M. Wt: 266.249
InChI Key: NCOVPSDBMQUDQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid is a chemical compound with the molecular formula C13H14O6. It is a derivative of chromone, a class of organic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: [(5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride[_{{{CITATION{{{_2{(5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy ... - VWR.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or aldehydes.

  • Substitution: Formation of substituted chroman derivatives.

Scientific Research Applications

[(5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

  • Medicine: Research has explored its use in developing new therapeutic agents for various diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Antioxidant Activity: It acts as a free radical scavenger, neutralizing harmful reactive oxygen species (ROS).

  • Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

  • Enzyme Inhibition: It may inhibit specific enzymes involved in disease processes.

Comparison with Similar Compounds

[(5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid is unique due to its specific structural features and biological activities. Similar compounds include:

  • Chromone: The parent compound of chromen-7-yl derivatives.

  • Coumarin: A closely related compound with similar biological activities.

  • Flavonoids: A class of compounds with diverse biological activities, including antioxidant and anti-inflammatory properties.

Biological Activity

[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid is a synthetic compound belonging to the chromenone family. This compound has garnered attention due to its diverse biological activities, which include antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The unique chromenone structure contributes to its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C13H14O5C_{13}H_{14}O_5, with a molecular weight of approximately 250.25 g/mol. The compound features a hydroxyl group and an acetic acid moiety, which are critical for its biological activity.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can mitigate oxidative stress by neutralizing free radicals, which is essential in preventing cellular damage and various diseases related to oxidative stress.

2. Anti-inflammatory Effects

This compound has demonstrated potential in reducing inflammation markers. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for therapeutic applications in inflammatory diseases.

3. Anticancer Properties

Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have reported its effectiveness against various cancer cell lines, indicating its potential as an anticancer agent.

4. Antimicrobial Activity

The compound has also shown antimicrobial properties against several pathogens. Its ability to disrupt microbial cell membranes contributes to its effectiveness in combating infections.

Research Findings and Case Studies

StudyFindings
Antioxidant Evaluation This compound exhibited a significant reduction in malondialdehyde (MDA) levels in treated cells, indicating reduced oxidative stress (Source: ).
Anti-inflammatory Mechanism Inhibition of COX enzymes was observed in vitro, leading to decreased production of prostaglandins (Source: ).
Cancer Cell Proliferation In studies involving breast and colon cancer cell lines, the compound induced apoptosis and halted cell cycle progression at the G1 phase (Source: ).
Microbial Susceptibility The compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria in agar diffusion tests (Source: ).

Synthesis Methods

Various synthetic routes have been explored for producing this compound. These methods include:

  • Condensation Reactions - Utilizing aldehydes and ketones.
  • Cyclization Techniques - Employing specific catalysts for chromenone formation.
  • Functional Group Modifications - Introducing hydroxyl and acetic acid groups through esterification processes.

Properties

IUPAC Name

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O6/c1-13(2)5-9(15)12-8(14)3-7(4-10(12)19-13)18-6-11(16)17/h3-4,14H,5-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOVPSDBMQUDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.